Technical Whitepaper: Clindamycin-d3 Hydrochloride in Bioanalytical Applications
Technical Whitepaper: Clindamycin-d3 Hydrochloride in Bioanalytical Applications
The following technical guide details the chemical properties, mechanistic utility, and bioanalytical application of Clindamycin-d3 Hydrochloride .
[1][2]
Executive Summary
Clindamycin-d3 Hydrochloride is the stable isotope-labeled analog of the lincosamide antibiotic Clindamycin.[1][2][3] It is engineered specifically as an Internal Standard (IS) for the precise quantification of Clindamycin in biological matrices (plasma, serum, synovial fluid) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
By incorporating three deuterium atoms on the N-methyl group of the pyrrolidine ring, this isotopologue retains the chromatographic behavior of the analyte while providing a distinct mass shift (+3 Da) necessary for mass spectrometric resolution.[1][2] This guide outlines its physicochemical profile, isotopic stability, and a validated workflow for bioanalytical assay development.[1][2]
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]
Nomenclature and Identification
The deuterated salt form ensures high water solubility, making it compatible with aqueous biological matrices and reversed-phase chromatography.[1]
| Property | Specification |
| Chemical Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-d3 )-4-propylpyrrolidine-2-carboxamide hydrochloride |
| CAS Number | 1356933-72-6 |
| Unlabeled Parent CAS | 21462-39-5 (Clindamycin HCl) |
| Molecular Formula | C₁₈H₃₀D₃ClN₂O₅S[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 464.46 g/mol (Salt) / 427.99 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% deuterated forms (d1–d3) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water (>50 mg/mL), Methanol, DMSO |
Structural Localization of Isotopes
The deuterium labeling is located on the N-methyl group of the propylproline moiety.[1]
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Significance: This position is metabolically stable in the context of typical in vitro extraction and chemically non-exchangeable (unlike hydroxyl or amide protons), ensuring the isotopic label is not lost during sample preparation.[2]
Mechanistic Insight: Mass Spectrometry & Fragmentation[1]
To utilize Clindamycin-d3 effectively, one must understand its fragmentation under Electrospray Ionization (ESI).[1][2] The primary transition used for quantification relies on the cleavage of the amide bond, releasing the pyrrolidine fragment.
Fragmentation Pathway (ESI+)
Under Collision-Induced Dissociation (CID), the parent molecule fractures to yield a characteristic daughter ion.[1][2]
-
Analyte (Clindamycin): Precursor m/z 425.2
Product m/z 126.1 (N-methyl-4-propylpyrrolidine cation).[1][2] -
Internal Standard (Clindamycin-d3): Precursor m/z 428.2
Product m/z 129.1.[1][2]
Note: The +3 Da shift is conserved in the fragment ion because the deuterium label resides on the N-methyl group of the pyrrolidine ring, which constitutes the fragment.[1]
Figure 1: Fragmentation logic for Clindamycin-d3 in ESI+ mode.[1][2] The deuterium label remains on the charged pyrrolidine fragment.
Experimental Protocol: Bioanalytical Assay
Objective: Quantification of Clindamycin in human plasma using Clindamycin-d3 HCl as the Internal Standard. Methodology: Protein Precipitation (PPT) followed by LC-MS/MS.[1][2]
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1.0 mg of Clindamycin-d3 HCl in 1.0 mL of Methanol (MeOH). Store at -20°C.
-
Working IS Solution (500 ng/mL): Dilute the stock 1:2000 in Acetonitrile (ACN). This solution serves a dual purpose: delivering the IS and precipitating plasma proteins.[1][9]
Sample Extraction Workflow
This protocol utilizes a "Crash and Shoot" methodology, high-throughput and sufficient for clinical TDM (Therapeutic Drug Monitoring).[1][2]
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.
-
Precipitation: Add 150 µL of Working IS Solution (ACN containing 500 ng/mL Clindamycin-d3).
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Spin at 13,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 × 50 mm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry (MS):
-
Source: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.[1]
-
Desolvation Temp: 400°C.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Clindamycin | 425.2 | 126.1 | 30 | 25 |
| Clindamycin-d3 | 428.2 | 129.1 | 30 | 25 |
Self-Validating Workflow Logic
To ensure scientific integrity (E-E-A-T), the analytical run must include system suitability checks.[1][2] The following diagram illustrates the decision matrix for accepting or rejecting a batch based on the Internal Standard response.
Figure 2: Automated decision tree for Internal Standard performance verification.
Why This Works (Causality)
-
Matrix Effect Compensation: Since Clindamycin-d3 co-elutes with Clindamycin, any ion suppression caused by phospholipids or plasma salts affects both equally.[1] The ratio of Analyte/IS remains constant, correcting the quantitative result.
-
Retention Time Locking: The d3-analog acts as a retention time marker.[1] If the IS shifts, the column chemistry has changed; if the IS is absent, the injection failed.
Safety & Handling
Hazard Classification:
Handling Protocol:
-
PPE: Wear nitrile gloves and safety glasses.[1]
-
Containment: Handle powder in a fume hood or biological safety cabinet to prevent inhalation.
-
Storage: Store neat substance at -20°C under desiccant. Solutions in Methanol are stable for >6 months at -20°C.[1][2]
References
-
Zhang, D., et al. (2009).[1][2][9] Determination of Clindamycin in Human Plasma by LC-MS/MS. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
PubChem. (2024).[1][2] Clindamycin Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]
-
Shimadzu Application News. (2020). Fully Automated Sample Preparation for TDM of Antibiotics. Retrieved from [Link]
Sources
- 1. Clindamycin-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clindamycin Hydrochloride | C18H34Cl2N2O5S | CID 16051951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clindamycin-d3 Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Clindamycin-d3 (hydrochloride) | CAS 1356933-72-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Clindamycin-d3 Hydrochloride | CAS 1356933-72-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 10. dcfinechemicals.com [dcfinechemicals.com]
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- 12. sds.edqm.eu [sds.edqm.eu]
